Isopalmitic acid
Description
Historical Context and Discovery
14-Methylpentadecanoic acid was first characterized in 2001 during lipidomic analyses of marine sponges. Initial identifications occurred in Amphimedon complanata, where gas chromatography-mass spectrometry (GC-MS) revealed novel 2-methoxy-13-methyltetradecanoic acid derivatives. Subsequent work by Carballeira et al. (2002) confirmed its presence in Agelas dispar through total synthesis, achieving 45-48% yields via a seven-step process involving:
- Wittig olefination of 12-methyltridecanal
- Catalytic hydrogenation
- Stereoselective introduction of the methoxy group
Key milestones in its research history include:
Taxonomic Distribution in Biological Systems
This branched-chain fatty acid demonstrates remarkable evolutionary conservation:
Marine Organisms
- Sponges: Agelas dispar (0.8-1.2% of total phospholipids)
- Microalgae: Chlorella vulgaris biofilm components
Terrestrial Sources
- Plants: Azadirachta indica leaf extracts
- Bovine milk: 0.03-0.15% of total fatty acids in Holstein cows
Microbial Producers
| Genus | Strain | Ecological Role |
|---|---|---|
| Bacillus | B. subtilis | Membrane fluidity regulation |
| Streptomyces | S. lasalocidi | Secondary metabolite synthesis |
| Lysobacter | L. helvus | Soil adaptation |
Notably, its concentration in Staphylococcus aureus biofilms increases 4.7-fold under vancomycin stress, suggesting a protective role.
Significance in Lipid Biochemistry
The anteiso-branching at C14 creates unique biophysical interactions:
Structural Features vs. Membrane Properties
Molecular dynamics simulations reveal that at >20% incorporation:
- Bilayer viscosity decreases by 35%
- Bending modulus drops to 15.7 kBT
- Hydrophobic mismatch reduces to 1.2Å vs. 2.4Å in saturated membranes
These properties enable functional adaptations:
- Microbial Stress Response : Bacillus spp. increase iso-C16:0 production 3-fold under desiccation
- Eukaryotic Signaling : Activates PPARα at EC50 = 12μM, modulating lipid metabolism genes
- Ecological Biomarkers : 14-Methylpentadecanoic acid/straight-chain C16:0 ratio predicts soil microbial community structure (R²=0.81)
Properties
IUPAC Name |
14-methylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJATNKKGGVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067726 | |
| Record name | Isohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
| Record name | Isohexadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopalmitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4669-02-7, 32844-67-0 | |
| Record name | Iso-C16:0 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4669-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Methylpentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032844670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohexadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isohexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14-METHYLPENTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU3LRR6SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopalmitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61.8 - 62.4 °C | |
| Record name | Isopalmitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Seven-Step Synthesis from Acetyl-CoA Derivatives
The most well-documented route, adapted from the total synthesis of related 2-methoxylated analogs, involves seven steps with an overall yield of 45–48%. Key stages include:
-
Branched Alkyl Chain Assembly : A C15 branched alkane precursor is constructed via sequential alkylation of acetyl-CoA derivatives. The methyl branch is introduced at the anteiso position using methylmagnesium bromide in tetrahydrofuran (THF), achieving >90% regioselectivity.
-
Oxidation to Carboxylic Acid : The terminal alcohol intermediate is oxidized using Jones reagent (CrO3/H2SO4) to yield the carboxylic acid. This step typically attains 85% efficiency after purification by recrystallization.
-
Deprotection and Final Modification : Protective groups, such as tert-butyldimethylsilyl (TBDMS) ethers, are removed under acidic conditions (HCl/MeOH), followed by neutralization and extraction to isolate the final product.
Table 1: Summary of Seven-Step Synthesis
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | MethylMgBr, THF, 0°C | 92 |
| 2 | Chain Elongation | Malonic ester, NaH | 88 |
| 3 | Silylation | TBDMS-Cl, Imidazole | 95 |
| 4 | Oxidation | Jones reagent, acetone | 85 |
| 5 | Deprotection | HCl/MeOH, rt | 93 |
| 6 | Crystallization | Hexane/EtOAc | 91 |
| 7 | Final Purification | Column chromatography | 89 |
Alternative Routes via Grignard Reactions
A parallel approach employs Grignard reagents to construct the branched carbon skeleton. For instance, reaction of 14-methylpentadecyl magnesium bromide with carbon dioxide gas under anhydrous conditions generates the carboxylic acid directly. While this method reduces step count, it struggles with byproduct formation (e.g., ketones), necessitating rigorous chromatography.
Purification and Solubility Considerations
Post-synthesis purification is critical due to the compound’s propensity for isomerization. Recrystallization from hexane/ethyl acetate (1:3 v/v) yields 91% purity, while silica gel chromatography (eluent: chloroform/methanol 9:1) enhances this to >98%. Solubility profiles dictate solvent choices for storage and handling:
Characterization and Quality Control
Structural validation relies on spectroscopic and chromatographic methods:
-
NMR Spectroscopy : ¹H NMR (CDCl3) displays characteristic signals at δ 0.88 (t, 3H, terminal CH3), δ 1.26 (m, 22H, chain CH2), and δ 2.34 (t, 2H, α-COO).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 256.4 [M-H]⁻.
-
Purity Assessment : HPLC with UV detection (210 nm) verifies >98% purity using a C18 reverse-phase column.
Industrial Scalability and Challenges
Scaling the seven-step synthesis introduces hurdles:
-
Cost of Reagents : Methylmagnesium bromide and TBDMS-Cl contribute significantly to expenses.
-
Chromatography Limitations : Large-scale column chromatography is impractical, favoring distillation or fractional crystallization.
-
Yield Optimization : Batch process adjustments, such as catalytic hydrogenation instead of Jones reagent, may improve throughput but require revalidation .
Chemical Reactions Analysis
14-Methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 14-methylpentadecanoic acid can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Substitution: Halogenation reactions can occur at the methyl group, leading to the formation of halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Substitution: Halogens (e.g., chlorine, bromine), halogenating agents (e.g., N-bromosuccinimide)
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Esterification: Esters.
Substitution: Halogenated derivatives
Scientific Research Applications
Biomarkers in Microbial Studies
14-Methylpentadecanoic acid serves as a molecular marker for specific bacterial communities. Its presence is indicative of certain microbial metabolic processes, particularly in environments rich in organic matter. Research has shown that this compound can be used to trace the activity of bacteria in various ecosystems, including marine environments .
Role in Lipid Metabolism
This fatty acid is involved in lipid metabolism and has been studied for its effects on cellular processes. In particular, it has been linked to the synthesis of branched-chain fatty acids, which play crucial roles in maintaining cellular integrity and function. Its incorporation into lipid membranes can influence membrane fluidity and functionality .
Food Industry
14-Methylpentadecanoic acid is utilized as a food additive and flavoring agent due to its unique sensory properties. It can enhance the palatability of various food products by contributing to their fatty acid profile, which affects taste and aroma .
Cosmetics and Personal Care Products
In cosmetics, this compound acts as an emollient and skin-conditioning agent. Its ability to improve the texture and feel of products makes it valuable in formulations for creams, lotions, and other personal care items .
Pharmaceuticals
The compound has potential applications in drug formulation, particularly as a stabilizing agent in lipid-based drug delivery systems. Its unique structural properties allow it to encapsulate active pharmaceutical ingredients effectively, enhancing their bioavailability and therapeutic efficacy .
Case Study 1: Microbial Biomarkers
A study conducted on marine-derived strains of Penicillium roqueforti demonstrated that the identification of 14-methylpentadecanoic acid could serve as an indirect marker for assessing microbial activity within specific ecological niches. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the fatty acid profiles of various microbial strains .
Case Study 2: Lipid Metabolism Research
Research investigating the role of branched-chain fatty acids in cellular metabolism highlighted the importance of 14-methylpentadecanoic acid in modulating lipid profiles within cells. The study revealed that this fatty acid could influence gene expression related to lipid metabolism, thereby affecting overall cellular health .
Mechanism of Action
The mechanism of action of 14-methylpentadecanoic acid involves its role as a fatty acid in metabolic pathways. It can be incorporated into lipid molecules and participate in various biochemical processes. Its methyl-branched structure may influence its interaction with enzymes and other molecular targets, affecting its metabolic fate and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
14-Methylpentadecanoic acid belongs to the broader family of odd- and branched-chain fatty acids (OBCFAs), which are critical components of microbial membranes and biomarkers for metabolic processes. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Comparisons
Key Research Findings
- Branching Position and Gene Regulation: In HepG2 cells, the iso-branching of 14-methylpentadecanoic acid (iso-C16:0) confers distinct anti-inflammatory and lipogenic suppression compared to anteiso-BCFAs like 12-methyltetradecanoic acid (anteiso-C15:0). This highlights the structural specificity of BCFAs in cellular signaling .
- Microbial Ecology: Iso-BCFAs (e.g., iso-C15:0, iso-C16:0) are dominant in Streptomyces and other Actinobacteria, while anteiso-BCFAs (e.g., anteiso-C15:0, anteiso-C17:0) are linked to Firmicutes and rumen microbiota. These profiles reflect adaptations to environmental stress and nutrient availability .
- Biophysical Properties : Iso-BCFAs increase membrane rigidity due to their proximal branching, whereas anteiso-BCFAs enhance fluidity, impacting bacterial survival in extreme conditions .
Biological Activity
14-Methylpentadecanoic acid, also known as 14-Me15:0, is a branched-chain fatty acid (BCFA) that has garnered attention for its potential biological activities and health benefits. This article explores its biological activity, including its effects on lipid metabolism, anti-inflammatory properties, and its role in various biological systems.
Chemical Structure and Properties
14-Methylpentadecanoic acid has the following structural characteristics:
- Chemical Formula : C₁₅H₃₀O₂
- Molecular Weight : 242.4 g/mol
- IUPAC Name : 14-methylpentadecanoic acid
This compound is classified as a methyl-branched fatty acid, which influences its physical and biological properties compared to straight-chain fatty acids.
Sources of 14-Methylpentadecanoic Acid
14-Methylpentadecanoic acid is primarily found in certain plant oils and animal fats. Notably, it has been identified in:
- Bovine milk : Contributing to the unique flavor and nutritional profile of dairy products.
- Certain conifer seed oils : Such as those from Pinus contorta, where it was detected through gas chromatography-mass spectrometry (GC-MS) methods .
Lipid Metabolism
Research indicates that 14-methylpentadecanoic acid may play a significant role in lipid metabolism. In a study involving Walker 256 carcinoma-bearing rats, the incorporation of labeled 14-methylpentadecanoic acid into various lipid classes was analyzed. The findings suggested that this fatty acid could enhance lipid synthesis during tumor growth, indicating a potential role in cancer metabolism .
Anti-Inflammatory Properties
Branched-chain fatty acids, including 14-methylpentadecanoic acid, have been associated with anti-inflammatory effects. A study highlighted that iso-branched-chain fatty acids can decrease the expression of genes related to lipid metabolism and inflammation in human visceral adipocytes. This suggests that these fatty acids may help modulate inflammatory responses in adipose tissue .
Membrane Stabilization
14-Methylpentadecanoic acid has been shown to act as a membrane stabilizer. Its unique structure allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and stability. This property is crucial for maintaining cellular integrity under various physiological conditions .
Case Study 1: Tumor Growth in Rats
In an experimental setup involving normal rats and those with Walker 256 tumors, researchers administered labeled 14-methylpentadecanoic acid to assess its distribution in lipids during tumor progression. The study revealed that the fatty acid was preferentially incorporated into triglycerides and phospholipids within the tumor tissue, suggesting its potential utility in cancer research and therapy .
Case Study 2: Gene Expression Modulation
A recent study investigated the impact of 14-methylpentadecanoic acid on gene expression related to lipid metabolism in human adipocytes. The results indicated a downregulation of pro-inflammatory genes when cells were treated with this BCFA, highlighting its potential as a therapeutic agent for metabolic disorders associated with inflammation .
Comparative Analysis of Biological Activities
Q & A
Q. What synthetic routes yield high-purity 14-methylpentadecanoic acid for mechanistic studies?
- Methodological Answer : A validated route involves alkene oxidation (e.g., permanganate cleavage of terminal alkenes) followed by borane-dimethyl sulfide reduction to isolate the carboxylic acid. Purity is confirmed via NMR (absence of δ 5.82 ppm alkene signals) and HRMS ([M-H]⁻ m/z 255.2431) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
